

The Role of Focal Adhesion Kinase (FAK) in Angiogenesis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer. FAK acts as a central signaling hub, integrating signals from integrins and growth factor receptors to modulate key endothelial cell functions including migration, proliferation, survival, and tube formation.[1][2][3] [4] This technical guide provides an in-depth exploration of the signaling pathways governed by FAK in angiogenesis, detailed experimental protocols to investigate its function, and a summary of quantitative data illustrating its impact.

FAK Signaling in Angiogenesis

FAK is activated in response to signals from both the extracellular matrix (ECM), mediated by integrins, and soluble growth factors like Vascular Endothelial Growth Factor (VEGF).[3] This dual activation places FAK at a crucial intersection of signaling pathways that collectively drive the angiogenic process.

Upstream Activation of FAK



Upon integrin engagement with the ECM or stimulation by growth factors such as VEGF and basic fibroblast growth factor (bFGF), FAK is recruited to focal adhesions.[3] This leads to a conformational change and autophosphorylation at Tyrosine 397 (Y397).[5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.

The FAK-Src Complex and Downstream Effectors

The formation of the FAK-Src complex is a pivotal event that leads to the full activation of FAK and the subsequent phosphorylation of other FAK tyrosine residues, including Y576, Y577, Y861, and Y925.[2] This activated complex then phosphorylates a multitude of downstream substrates, initiating several signaling cascades crucial for angiogenesis:

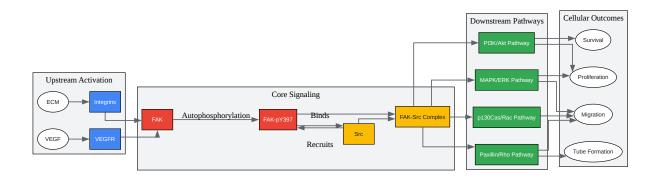
- PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to the phosphorylated Y397 of FAK, leading to the activation of the PI3K/Akt signaling pathway. This pathway is a major promoter of endothelial cell survival and proliferation.[4]
- MAPK/ERK Pathway: The FAK-Src complex can phosphorylate Grb2-associated binder (Gab1), leading to the activation of the Ras/MAPK/ERK pathway. This cascade is also heavily involved in regulating endothelial cell proliferation and migration.
- p130Cas and Rac: The FAK-Src complex phosphorylates p130Cas, which then recruits Crk and DOCK180, leading to the activation of the small GTPase Rac. Rac activation is essential for lamellipodia formation and directional cell migration.[1]
- Paxillin and Rho GTPases: FAK also interacts with and phosphorylates paxillin, another focal adhesion protein. This interaction is crucial for the regulation of Rho family GTPases, which control the cytoskeletal dynamics required for cell movement and the formation of capillarylike structures.[1]

Crosstalk with VEGF Signaling

VEGF is a potent pro-angiogenic factor, and its signaling is intricately linked with FAK. Upon VEGF binding to its receptor, VEGFR2, Src is activated, which in turn can phosphorylate FAK. [6] FAK activation is essential for VEGF-induced endothelial cell migration and permeability.[7] Specifically, VEGF stimulation has been shown to induce the formation of a signaling complex involving FAK and integrin $\alpha\nu\beta5$ in a Src-dependent manner.[4]



Signaling Pathway Diagram:



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FAK Signaling Cascade in Angiogenesis

Quantitative Data on FAK's Role in Angiogenesis

The following tables summarize quantitative findings from various studies investigating the role of FAK in angiogenesis.

Table 1: Effect of FAK Inhibition/Deletion on Endothelial Cell Function



Parameter	Cell Type	Treatment/Con dition	Result	Reference
Migration	Human Umbilical Vein Endothelial Cells (HUVECs)	FAK Inhibitor (PF-573,228)	Dose-dependent reduction in VEGF-induced migration.	[3][8]
Vascular Endothelial Cells (VECs) & Hepatoblastoma cells	FAK Inhibitor (Y15)	Significant dose- dependent decrease in migration ability.	[9]	
Proliferation	HUVECs	FAK Inhibitor (PF-573,228)	Dose-dependent reduction in VEGF-induced proliferation.	[3][8]
Endothelial Cells from FAK knockout mice	FAK deletion	No significant change in proliferation.	[10]	
Survival/Apoptosi s	Endothelial Cells from FAK knockout mice	FAK deletion	More than double the percentage of dying cells compared to controls (5.8% vs. 2.4%).	[10]
HUVECs	FAK Inhibitor (PF-573,228)	Induction of apoptosis within 36 hours.	[3][8]	
Tube Formation	HUVECs	FAK Inhibitor (PF-573,228 or FAK Inhibitor 14)	Reduced VEGF- induced tube formation.	[3][8]
Epithelial Ovarian Cancer	FAK Inhibitor (VS-6062)	Significantly blocked	[11]	



(EOC) and endothelial cell Endothelial Cells tube formation.

Table 2: In Vivo Effects of FAK Modulation on Angiogenesis

Model	Treatment/Con dition	Parameter Measured	Result	Reference
Wound-induced angiogenesis model (mice)	Overexpression of FAK in endothelial cells	Vascular density (CD31 staining)	~80% increase in the number of vessels per field.	[12]
Ischemic hindlimb muscle model (mice)	Overexpression of FAK in endothelial cells	Capillary density	~120% increase in capillary density compared to wild-type.	[12]
Orthotopic EOC mouse model	FAK Inhibitor (VS-6062)	Microvessel Density (MVD)	40% reduction in tumor MVD.	[11]
Glioma and ovarian cancer xenograft models	FAK Inhibitor (TAE226)	Microvessel density	Reduced microvessel density.	[13]
B16F10 melanoma model (mice)	Endothelial cell- specific FAK knockout (after tumor establishment)	Tumor blood vessel density	No significant effect on blood vessel density.	[1]
B16F10 melanoma metastasis model (mice)	Endothelial FAK kinase-dead knockin	Pulmonary macrometastase s	Fewer pulmonary macrometastase s.	[14]

Experimental Protocols

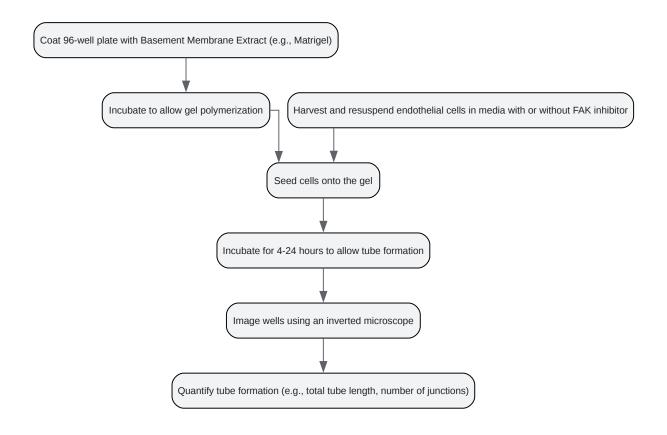


Detailed methodologies are crucial for the reproducible investigation of FAK's role in angiogenesis. The following are protocols for key in vitro and in vivo assays.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[15][16][17][18][19][20]

Workflow Diagram:



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Endothelial Cell Tube Formation Assay Workflow

Protocol:



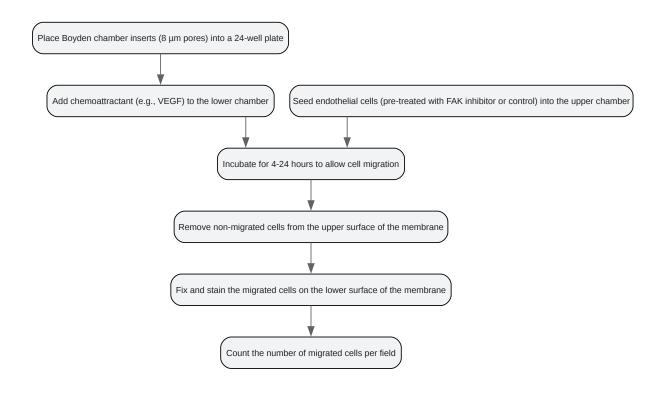
- Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 μL
 of the cold liquid matrix into each well of a pre-chilled 96-well plate.[17]
- Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[15]
- Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in appropriate media containing the desired concentration of a FAK inhibitor or vehicle control. A typical cell density is 1-1.5 x 10⁴ cells per well.[15]
- Cell Seeding: Gently add 100 μL of the cell suspension to each well on top of the solidified gel.[15]
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours. Tube formation can often be observed within 4-6 hours.[17]
- Imaging and Quantification: Visualize and capture images of the tube-like structures using an inverted microscope. Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.

Boyden Chamber Migration Assay

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant. [21][22][23]

Workflow Diagram:





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Boyden Chamber Migration Assay Workflow

Protocol:

- Chamber Setup: Place cell culture inserts with an 8 μm pore size membrane into the wells of a 24-well plate.
- Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.
- Cell Seeding: Pre-treat endothelial cells with a FAK inhibitor or vehicle control. Resuspend the cells in serum-free medium and add them to the upper chamber.

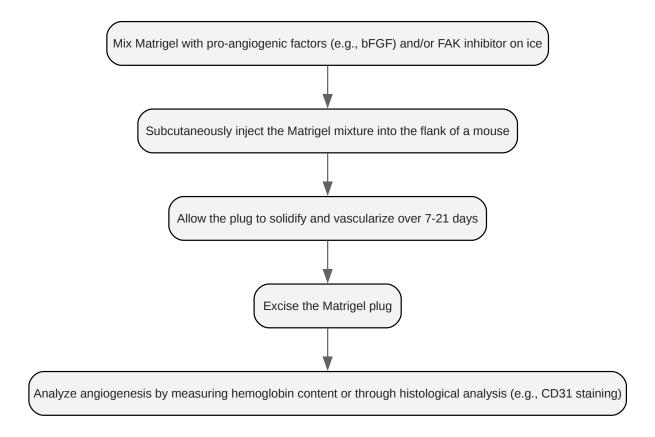


- Incubation: Incubate the plate at 37°C for 4-24 hours.
- Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
- Quantification: Count the number of stained, migrated cells in several random fields under a microscope.

In Vivo Matrigel Plug Assay

This assay provides an in vivo assessment of angiogenesis.[24][25][26][27][28]

Workflow Diagram:



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In Vivo Matrigel Plug Assay Workflow

Protocol:

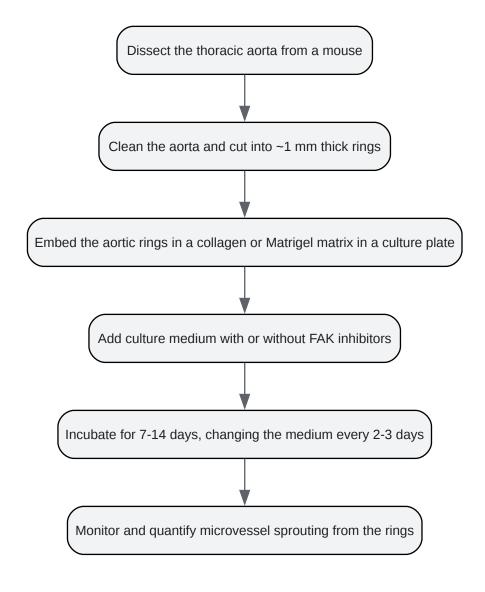
- Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with a pro-angiogenic factor such as bFGF or VEGF. FAK inhibitors can also be incorporated into the mixture.
- Injection: Subcutaneously inject the Matrigel mixture (typically 0.3-0.5 mL) into the flank of a
 mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
 [26]
- Incubation: Allow 7-21 days for the plug to become vascularized by host blood vessels.
- Plug Excision: Euthanize the mouse and carefully excise the Matrigel plug.
- Analysis: Angiogenesis can be quantified in two ways:
 - Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay as an indicator of blood vessel formation.[25]
 - Histological Analysis: Fix the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as CD31 to visualize blood vessels. Quantify microvessel density by counting the number of vessels per unit area.[26]

Aortic Ring Assay

This ex vivo assay models several aspects of angiogenesis, including sprouting, migration, and tube formation, from a piece of intact blood vessel.[29][30][31][32][33]

Workflow Diagram:





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Ex Vivo Aortic Ring Assay Workflow

Protocol:

- Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.
 [30][31]
- Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick rings.[30][31]
- Embedding: Place the aortic rings in a bed of collagen gel or Matrigel in a culture well.[30] [31]



- Culture: Add endothelial cell growth medium, supplemented with or without FAK inhibitors.
- Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.
- Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a
 microscope. The extent of angiogenesis can be quantified by measuring the length and
 number of sprouts.

Conclusion

Focal Adhesion Kinase is a pivotal regulator of angiogenesis, integrating signals from the extracellular environment and growth factors to orchestrate the complex cellular processes required for new blood vessel formation. Its central role in endothelial cell migration, proliferation, and survival makes it an attractive therapeutic target for diseases characterized by aberrant angiogenesis, such as cancer. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of FAK in angiogenesis and to evaluate the efficacy of novel anti-angiogenic therapies targeting this key signaling molecule.

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